2-Amino-N-methyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide
Overview
Description
2-Amino-N-methyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide is a chemical compound that has garnered significant attention in the scientific community due to its unique properties and potential applications. This compound is commonly referred to as 'AMPA' and is a member of the piperidine class of compounds. The following paper will explore the synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of AMPA.
Mechanism of Action
AMPA exerts its pharmacological effects by binding to the mu-opioid receptor and the nociceptin receptor. The binding of AMPA to these receptors results in the activation of downstream signaling pathways, leading to the modulation of pain and inflammation. Additionally, AMPA has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which plays a crucial role in the production of inflammatory mediators.
Biochemical and Physiological Effects:
AMPA has been shown to have potent analgesic and anti-inflammatory effects in animal models. It has also been demonstrated to possess neuroprotective properties, which may be attributed to its ability to inhibit oxidative stress and inflammation. Additionally, AMPA has been shown to have a positive effect on cognitive function, making it a potential candidate for the treatment of cognitive impairments associated with neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the major advantages of using AMPA in lab experiments is its high potency and selectivity. This allows for the precise modulation of pain and inflammation without affecting other physiological processes. However, the synthesis of AMPA is a complex and time-consuming process, which may limit its use in large-scale experiments. Additionally, the high cost of AMPA may also be a limiting factor for its use in lab experiments.
Future Directions
There are several potential future directions for the study of AMPA. One area of interest is the development of new drugs based on the structure of AMPA. These drugs could be used to treat a variety of diseases, including pain, inflammation, and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of AMPA and its effects on various physiological processes. Finally, the development of new synthesis methods for AMPA could make it more accessible for use in lab experiments and drug development.
Scientific Research Applications
AMPA has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to possess potent analgesic and anti-inflammatory properties, making it a promising candidate for the development of new drugs. AMPA has also been investigated for its potential use as a neuroprotective agent in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-amino-N-methyl-N-[(1-methylpiperidin-3-yl)methyl]acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O/c1-12-5-3-4-9(7-12)8-13(2)10(14)6-11/h9H,3-8,11H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XREDZAXVIXZFQG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1)CN(C)C(=O)CN | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501173257 | |
Record name | Acetamide, 2-amino-N-methyl-N-[(1-methyl-3-piperidinyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501173257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-N-methyl-N-(1-methyl-piperidin-3-ylmethyl)-acetamide | |
CAS RN |
1353945-07-9 | |
Record name | Acetamide, 2-amino-N-methyl-N-[(1-methyl-3-piperidinyl)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353945-07-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetamide, 2-amino-N-methyl-N-[(1-methyl-3-piperidinyl)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501173257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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